molecular formula C9H8K2O4 B1591050 dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 68514-28-3

dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B1591050
CAS No.: 68514-28-3
M. Wt: 258.35 g/mol
InChI Key: LQPNKCGIYXREIT-UHFFFAOYSA-L
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Description

Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 68514-28-3) is the potassium salt of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. Its molecular formula is C₉H₈K₂O₄, with a molecular weight of 258.35 g/mol. This ionic compound is structurally characterized by a norbornene core (bicyclo[2.2.1]heptene) with two carboxylate groups at the 2- and 3-positions, neutralized by potassium ions. It is primarily utilized as an organic potassium fertilizer due to its water solubility and ability to deliver bioavailable potassium .

Key properties include:

  • Solubility: High aqueous solubility (ionic nature).
  • Appearance: Black granular or powdered solid .
  • Functionality: The carboxylate groups enable ionic interactions, while the bicyclic framework provides steric rigidity.

Properties

IUPAC Name

dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4.2K/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNKCGIYXREIT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Humic acids, potassium salts
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CAS No.

68514-28-3
Record name Humic acids, potassium salts
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Record name Humic acids, potassium salts
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Record name Humic acids, potassium salts
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Preparation Methods

General Synthetic Route

The preparation of dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically follows a two-step process:

  • Step 1: Synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride
  • Step 2: Conversion of the anhydride to the dipotassium salt

Preparation of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Anhydride

This intermediate is prepared by the Diels-Alder reaction between cyclopentadiene and maleic anhydride or its derivatives under controlled conditions.

Typical Procedure:

  • A solvent mixture such as petroleum ether/ethyl acetate (1:1 volume ratio) or cyclohexane/ethyl acetate (1:1 volume ratio) is cooled to below 10°C.
  • Maleic anhydride (or related dianhydride) is dissolved in this solvent.
  • Cyclopentadiene is added dropwise slowly over 20-30 minutes under vigorous stirring, maintaining the reaction temperature between 10-15°C.
  • After the addition, the mixture is heated to 60°C and stirred for 20-30 minutes to complete the reaction.
  • The reaction mixture is then cooled below 10°C, filtered under reduced pressure, and dried under vacuum to yield bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride with yields typically around 98-99%.

Conversion to Dipotassium Salt

The bicyclic anhydride is then reacted with potassium hydroxide or other potassium bases to form the dipotassium salt.

Typical Procedure:

  • The anhydride is suspended or dissolved in water.
  • Potassium hydroxide is added in stoichiometric amounts (usually 2 moles KOH per mole of anhydride) at room temperature.
  • The mixture is stirred and heated typically at 75-80°C for 2 hours or more until a clear, homogeneous solution forms.
  • Water is removed under vacuum at around 75°C to obtain the dry dipotassium salt.
  • The product is then dried and milled to a fine powder, often exhibiting melting points above 300°C, indicating high purity.

Alternative Alkali Metal Salts Preparation

Similar procedures have been reported for preparing lithium, sodium, rubidium, magnesium, strontium, and barium salts of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, indicating the versatility of the method and the robustness of the bicyclic anhydride intermediate.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Time Yield (%) Notes
Diels-Alder Reaction Cyclopentadiene + Maleic anhydride in solvent 10-15 (addition), 60 (reaction) 20-30 min addition + 20-30 min reaction 98-99 Solvents: petroleum ether/ethyl acetate or cyclohexane/ethyl acetate (1:1)
Salt Formation Anhydride + Potassium hydroxide in water 75-80 2 hours 90-95 Stirring until clear homogeneous solution formed
Drying Vacuum drying 75 Until dry - Product melting point >300°C

Research Findings and Notes

  • The reaction temperature during the Diels-Alder step is critical to control the selectivity and yield of the bicyclic anhydride.
  • The molar ratio of cyclopentadiene to maleic anhydride is maintained close to 1:1 (1.05:1 to 1.1:1) to optimize yield and minimize side reactions.
  • The use of mixed solvents (petroleum ether/ethyl acetate or cyclohexane/ethyl acetate) helps control reaction kinetics and product crystallization.
  • The salt formation step requires careful pH control and stirring to ensure complete conversion to the dipotassium salt.
  • The potassium salt exhibits high thermal stability and purity, making it suitable for agricultural and industrial applications.

Summary Table of Preparation Methods

Preparation Stage Key Parameters Typical Conditions Outcome
Cyclopentadiene generation Thermal cracking of dicyclopentadiene >170°C for thermal degradation Fresh cyclopentadiene for reaction
Diels-Alder reaction Maleic anhydride + cyclopentadiene 10-15°C (addition), 60°C (reaction) Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, ~99% yield
Salt formation Anhydride + KOH in aqueous suspension 75-80°C, 2 hours stirring Dipotassium salt, high purity
Isolation and drying Vacuum drying 75°C until dry White crystalline dipotassium salt

Chemical Reactions Analysis

Types of Reactions: Potassium humate undergoes various chemical reactions, including:

    Oxidation: Potassium humate can be oxidized to form more oxidized humic substances.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Potassium humate can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidized Humic Substances: Formed through oxidation reactions.

    Reduced Humic Substances: Formed through reduction reactions.

    Substituted Humic Substances: Formed through substitution reactions.

Scientific Research Applications

Agricultural Applications

Soil Conditioner and Fertilizer Additive

Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is widely used in agriculture due to its ability to enhance soil properties. It improves soil structure by increasing aeration and water retention, which is crucial for plant growth. The compound facilitates nutrient uptake by plants, leading to increased crop yields.

Mechanism of Action

  • Nutrient Availability: The compound chelates essential nutrients, making them more bioavailable to plants.
  • Microbial Activity: It promotes beneficial microbial activity in the soil, enhancing organic matter decomposition and nutrient cycling.

Biochemical Properties

Stabilization of Soil pH

Potassium humate helps stabilize soil pH levels, which is essential for optimal nutrient absorption. By maintaining a balanced pH, it contributes to better crop health and productivity.

Organic Matter Content

The addition of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate increases the organic matter content in soils, improving fertility and supporting sustainable agricultural practices.

Complexation Chemistry

Metal Ion Chelation

Research indicates that dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can form stable complexes with metal ions. This property is valuable in various industrial applications:

Metal Ion Complex Stability Applications
Cadmium (Cd)HighEnvironmental remediation
Lead (Pb)ModerateHeavy metal detoxification
Zinc (Zn)HighNutrient management in agriculture

Case Study 1: Agricultural Yield Improvement

A study conducted on the application of potassium humate in corn cultivation showed a yield increase of approximately 20% compared to control plots without humate treatment. This was attributed to improved nutrient uptake and enhanced soil moisture retention.

Case Study 2: Soil Remediation

Research has demonstrated the effectiveness of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in remediating heavy metal-contaminated soils. The compound's ability to chelate heavy metals allows for their immobilization, reducing bioavailability and toxicity.

Mechanism of Action

The mechanism of action of potassium humate involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The norbornene dicarboxylate family includes derivatives with varying substituents (esters, acids, salts) and functional modifications. Below is a comparative analysis:

Compound Name Molecular Formula Key Features Applications References
Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₉H₈K₂O₄ Ionic, water-soluble, potassium source. Organic fertilizer
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (CAS 3813-52-3) C₉H₁₀O₄ Parent acid, insoluble in water. Precursor for esters/salts
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 120-74-1) C₁₁H₁₄O₄ Ester derivative, high melting point (120°C). ROMP monomer, polymer synthesis
Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₁₃H₁₈O₄ Ethyl ester, liquid at RT. ROMP studies, catalytic applications
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₁₉H₃₂O₅ Branched ester, low melting point (76–78.2°C). ROMP catalysis, specialty polymers
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dibutyl ester C₁₇H₂₀Cl₆O₄ Chlorinated derivative, flame-retardant properties. Industrial coatings, flame retardants

Physicochemical Properties

  • Solubility :
    • Ionic derivatives (e.g., dipotassium salt) exhibit high aqueous solubility due to charge delocalization.
    • Ester derivatives (dimethyl, diethyl, diisoamyl) are hydrophobic and soluble in organic solvents (e.g., THF, chloroform) .
  • Thermal Stability :
    • Dimethyl ester has a higher melting point (120°C) compared to diisoamyl ester (76–78.2°C), attributed to reduced intermolecular interactions from branched alkyl chains .

Reactivity and Functional Performance

  • Polymerization: Ester derivatives (e.g., dimethyl, diethyl) are key monomers in ring-opening metathesis polymerization (ROMP). Steric effects influence reactivity: endo-isomers exhibit lower reactivity due to hindered catalyst access . Hydrolysis of dimethyl ester yields polyanionic hydrogels, useful in biomedical applications .
  • Chemical Modifications :
    • The 7-oxa variant (e.g., diisoamyl 7-oxabicyclo[2.2.1]heptene dicarboxylate) introduces oxygen heteroatoms, altering electronic properties and enhancing interactions in catalytic systems .
    • Chlorinated derivatives (e.g., hexachloro dibutyl ester) exhibit flame-retardant behavior due to halogen content .

Key Research Findings

  • ROMP Reactivity : Diethyl esters polymerize faster than dimethyl analogues due to reduced steric bulk .
  • Hydrogel Formation : Polyanionic derivatives form hydrogels at low concentrations (1–5 wt%), driven by carboxylate hydration .
  • Thermal Behavior : Chlorinated esters (e.g., hexachloro derivatives) exhibit enhanced thermal stability for flame-retardant applications .

Biological Activity

Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, commonly known as potassium humate, is a compound derived from humic substances that play a significant role in various biological activities. This article delves into its biological activity, focusing on its applications in agriculture, its effects on plant growth, and its potential therapeutic uses.

  • IUPAC Name : Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Molecular Formula : C₉H₈K₂O₄
  • CAS Number : 68514-28-3

Potassium humate is formed through the microbial decomposition of organic matter and is recognized for its beneficial properties in enhancing soil quality and plant health.

1. Agricultural Applications

Potassium humate is widely utilized as a soil conditioner and fertilizer additive due to its ability to improve soil structure and enhance nutrient uptake in plants. Its biological activity can be summarized as follows:

  • Soil Improvement : Enhances soil aeration and water retention.
  • Nutrient Uptake : Facilitates the absorption of nutrients by plants, particularly phosphorus.
  • Crop Yield Enhancement : Increases overall crop yields through improved growth conditions.

2. Effects on Plant Growth

Recent studies have demonstrated the positive effects of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate on plant growth under various stress conditions:

Treatment TypeEffect on Plant Growth (%)Observations
Control (No treatment)-Baseline growth
Zinc Oxide Nanoparticles (500 μM)-13% (shoot), -12% (root)Significant reduction in growth
Phosphorus Supplementation (4 mM)+12% (T. aestivum), +18% (S. lycopersicum)Enhanced growth metrics under stress conditions
Combined Treatment (Zn + P)Reduced damage by 7%-10%Alleviated toxic effects of ZnONPs

These results indicate that potassium humate can mitigate the adverse effects of toxic substances like zinc oxide nanoparticles, promoting healthier plant development.

The biological activity of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is attributed to several mechanisms:

  • Root Development : Promotes root elongation and density, enhancing nutrient absorption.
  • Photosynthetic Efficiency : Improves chlorophyll content and photosynthetic rates.
  • Cellular Protection : Reduces oxidative stress in plants exposed to heavy metals or other toxic compounds.

Study 1: Comparative Analysis of Phosphorus Supplementation

A study published in PMC examined the effects of phosphorus supplementation using dipotassium phosphate on two crop species: Triticum aestivum (wheat) and Solanum lycopersicum (tomato). The findings revealed that:

  • Phosphorus significantly improved physiological parameters such as root length and shoot mass.
  • The optimal concentration for alleviating zinc toxicity was determined to be 4 mM.

Study 2: Impact on Soil Microbial Activity

Research indicated that potassium humate enhances microbial diversity in soil, leading to improved nutrient cycling and availability. Enhanced microbial activity contributes to better soil health and fertility.

Q & A

Q. How should researchers handle discrepancies between experimental and computational reaction outcomes?

  • Answer :
  • Benchmarking : Validate computational models with experimental kinetic data (e.g., Arrhenius plots).
  • Solvent effects : Include implicit solvation (e.g., PCM) in DFT calculations to account for dielectric interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

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